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molecular formula C8H9FN2O2 B8356682 5-fluoro-N'-hydroxy-2-methoxybenzenecarboximidamide

5-fluoro-N'-hydroxy-2-methoxybenzenecarboximidamide

Cat. No. B8356682
M. Wt: 184.17 g/mol
InChI Key: PNCYLEZMFDEBQO-UHFFFAOYSA-N
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Patent
US08889668B2

Procedure details

Hydroxylamine (4.97 ml; 82.7 mmol; 5 eq.) was added to a suspension of 5-fluoro-2-methoxybenzonitrile (Aldrich 527734; 2.5 g; 16.5 mmol; 1 eq.) in EtOH (30 mL) and the resulting mixture was stirred at room temperature for 3 days then to dryness to afford the title compound (3.04 g, 100%) as a white solid.
Quantity
4.97 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[F:3][C:4]1[CH:5]=[CH:6][C:7]([O:12][CH3:13])=[C:8]([CH:11]=1)[C:9]#[N:10]>CCO>[F:3][C:4]1[CH:5]=[CH:6][C:7]([O:12][CH3:13])=[C:8]([C:9](=[N:1][OH:2])[NH2:10])[CH:11]=1

Inputs

Step One
Name
Quantity
4.97 mL
Type
reactant
Smiles
NO
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(N)=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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